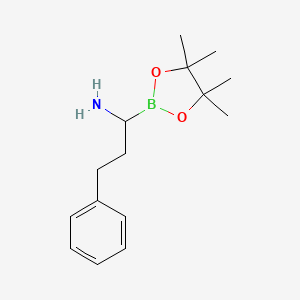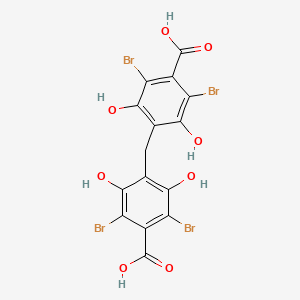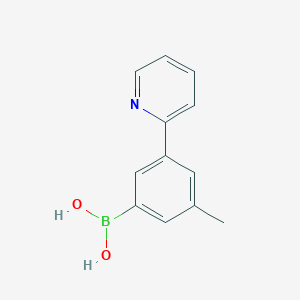
4-Pyridinemethanamine, 2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinemethanamine, 2,3-dimethoxy- is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and an amine group attached to the methylene carbon at the 4 position of the pyridine ring
Preparation Methods
The synthesis of 4-Pyridinemethanamine, 2,3-dimethoxy- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethoxypyridine with formaldehyde and ammonia under specific conditions to introduce the methyleneamine group at the 4 position . The reaction typically requires a solvent such as methanol and a catalyst like hydrogen chloride gas to facilitate the addition reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and reduce by-products .
Chemical Reactions Analysis
4-Pyridinemethanamine, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Pyridinemethanamine, 2,3-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various
Properties
CAS No. |
1160058-87-6 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2,3-dimethoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-6(5-9)3-4-10-8(7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
PHDRFCUQNRALFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


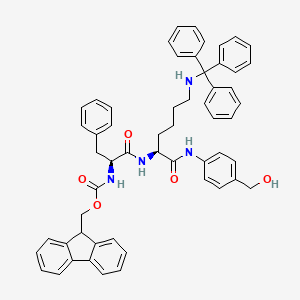
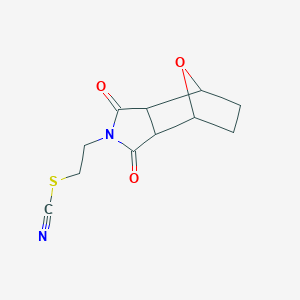

![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
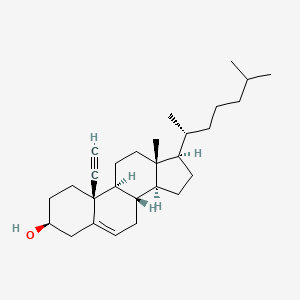

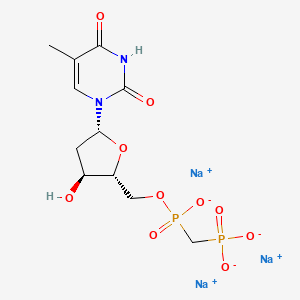
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

